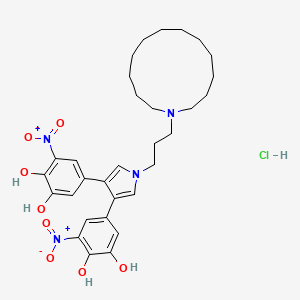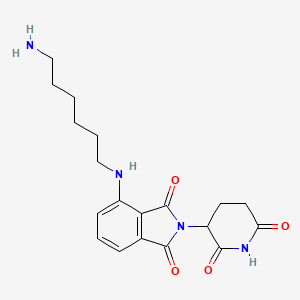![molecular formula C26H39N5O4S B11933626 1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)
1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Diméthyl-4-(2-((2-((1r,4r)-4-méthylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]déc-1-èn-8-yl)sulfonyl)éthyl)phényl)-1-méthylurée est un composé organique complexe avec une structure unique qui comprend un système spirocyclique, un groupe sulfonyle et une partie urée. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(3,5-Diméthyl-4-(2-((2-((1r,4r)-4-méthylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]déc-1-èn-8-yl)sulfonyl)éthyl)phényl)-1-méthylurée implique plusieurs étapes, en commençant par des matières premières facilement disponibles. Les étapes clés incluent la formation du système spirocyclique, l'introduction du groupe sulfonyle et le couplage final avec la partie urée. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour atteindre des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour la rentabilité, la capacité de production et les considérations environnementales. La chimie à flux continu et les plateformes de synthèse automatisées pourraient être utilisées pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
1-(3,5-Diméthyl-4-(2-((2-((1r,4r)-4-méthylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]déc-1-èn-8-yl)sulfonyl)éthyl)phényl)-1-méthylurée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe sulfonyle ou d'autres groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire à différentes positions de la molécule, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique et des conditions. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de recherche scientifique
1-(3,5-Diméthyl-4-(2-((2-((1r,4r)-4-méthylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]déc-1-èn-8-yl)sulfonyl)éthyl)phényl)-1-méthylurée a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-(3,5-Diméthyl-4-(2-((2-((1r,4r)-4-méthylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]déc-1-èn-8-yl)sulfonyl)éthyl)phényl)-1-méthylurée implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes et les interactions moléculaires dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Spiro[4.5]déc-7-ène, 1,8-diméthyl-4-(1-méthyléthényl)- : Partage le système spirocyclique mais manque les groupes sulfonyle et urée.
(1R,4R,5S)-1,8-Diméthyl-4-(prop-1-èn-2-yl)spiro[4.5]déc-7-ène : Un autre composé spirocyclique avec des caractéristiques structurelles similaires.
(1S,4R,5S)-1-Méthyl-4-(prop-1-èn-2-yl)spiro[4.5]déc-7-ène-8-carbaldéhyde : Contient un système spirocyclique et un groupe aldéhyde.
Unicité
1-(3,5-Diméthyl-4-(2-((2-((1r,4r)-4-méthylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]déc-1-èn-8-yl)sulfonyl)éthyl)phényl)-1-méthylurée est unique en raison de sa combinaison d'un système spirocyclique, d'un groupe sulfonyle et d'une partie urée. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent d'autres composés similaires.
Propriétés
Formule moléculaire |
C26H39N5O4S |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
1-[3,5-dimethyl-4-[2-[[2-(4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-1-methylurea |
InChI |
InChI=1S/C26H39N5O4S/c1-17-5-7-20(8-6-17)23-28-24(32)26(29-23)10-12-31(13-11-26)36(34,35)14-9-22-18(2)15-21(16-19(22)3)30(4)25(27)33/h15-17,20H,5-14H2,1-4H3,(H2,27,33)(H,28,29,32) |
Clé InChI |
PNTBFOBXKXSPLI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2=NC3(CCN(CC3)S(=O)(=O)CCC4=C(C=C(C=C4C)N(C)C(=O)N)C)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)

![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)



![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)

